molecular formula C7H11F2N B2599374 (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine CAS No. 2166964-71-0

(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine

Cat. No.: B2599374
CAS No.: 2166964-71-0
M. Wt: 147.169
InChI Key: RBKYVWHIOYTUJO-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine: is a chemical compound with the molecular formula C7H11F2N It is characterized by the presence of a spirocyclic structure, which includes two fluorine atoms attached to a hexane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry: (2,2-Difluorospiro[23]hexan-1-yl)methanamine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include the development of new drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure may also play a role in modulating the compound’s biological activity by affecting its conformation and stability.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It may interact with receptors on cell surfaces, influencing signal transduction pathways.

    Transporters: The compound could affect the function of transport proteins, altering the movement of molecules across cell membranes.

Comparison with Similar Compounds

    (2,2-Difluorocyclohexyl)methanamine: Similar structure but lacks the spirocyclic feature.

    (2,2-Difluoropropyl)methanamine: Smaller alkyl chain and different spatial arrangement.

    (2,2-Difluorobutyl)methanamine: Longer alkyl chain with different chemical properties.

Uniqueness: (2,2-Difluorospiro[23]hexan-1-yl)methanamine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2,2-difluorospiro[2.3]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5(4-10)6(7)2-1-3-6/h5H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYVWHIOYTUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C2(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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